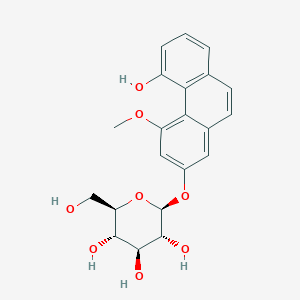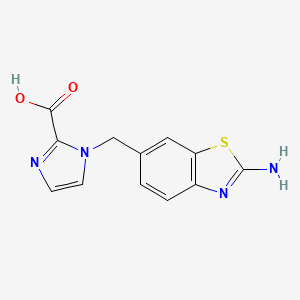
Metallo-|A-lactamase-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metallo-|A-lactamase-IN-7 is a compound that inhibits metallo-β-lactamases, enzymes responsible for antibiotic resistance in bacteria. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. The inhibition of metallo-β-lactamases is crucial in combating antibiotic resistance, particularly in Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Metallo-|A-lactamase-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically requires controlled reaction conditions such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Metallo-|A-lactamase-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Metallo-|A-lactamase-IN-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.
Medicine: Potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Used in the development of new drugs and diagnostic tools .
Mécanisme D'action
Metallo-|A-lactamase-IN-7 exerts its effects by binding to the active site of metallo-β-lactamases, thereby inhibiting their activity. This prevents the hydrolysis of β-lactam antibiotics, allowing them to remain effective against bacterial infections. The compound interacts with zinc ions in the enzyme’s active site, disrupting its catalytic function .
Comparaison Avec Des Composés Similaires
- Metallo-β-lactamase-IN-1
- Metallo-β-lactamase-IN-2
- Metallo-β-lactamase-IN-3
Uniqueness: Metallo-|A-lactamase-IN-7 is unique due to its high specificity and potency in inhibiting metallo-β-lactamases. It has shown greater efficacy in binding to the enzyme’s active site compared to other inhibitors, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C12H10N4O2S |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
1-[(2-amino-1,3-benzothiazol-6-yl)methyl]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C12H10N4O2S/c13-12-15-8-2-1-7(5-9(8)19-12)6-16-4-3-14-10(16)11(17)18/h1-5H,6H2,(H2,13,15)(H,17,18) |
Clé InChI |
AKDVYGWISHGCBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN3C=CN=C3C(=O)O)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
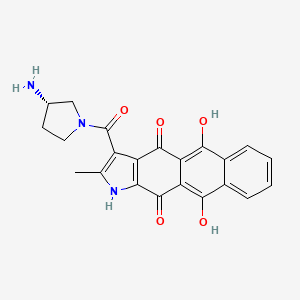
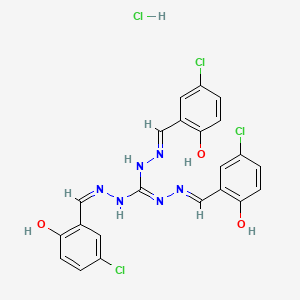

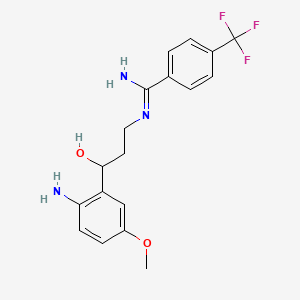
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
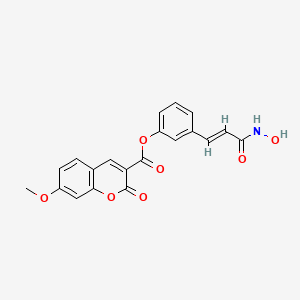
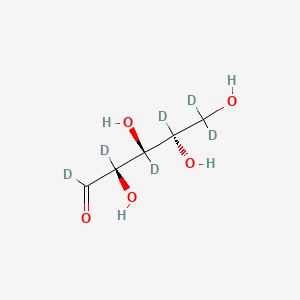
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)


